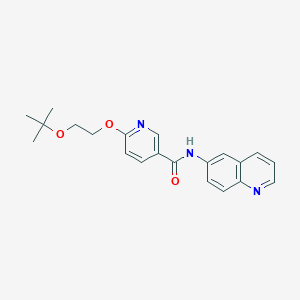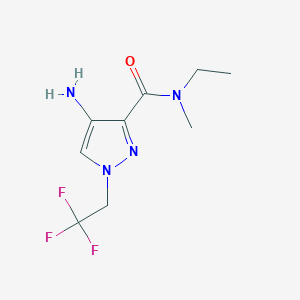
6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Biosynthesis of Nicotinamide-Containing Redox Cofactors : Quinolinic acid, a compound structurally related to 6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide, plays a role in the biosynthesis of nicotinamide-containing redox cofactors. This process is crucial for energy production and metabolism in cells (Cicchillo et al., 2005).
Chemical Properties and Interactions : Studies on similar compounds involving quinoline structures have explored their chemical properties, such as spin interactions in zinc complexes and their potential as corrosion inhibitors. These insights are valuable for materials science and chemical engineering applications (Orio et al., 2010), (Zarrouk et al., 2014).
Biological Activity and Pharmacological Potential : Related nicotinamide derivatives have been investigated for their antineoplastic activities, suggesting the potential of this compound in therapeutic applications (Ross, 1967).
Antioxidant Properties : Similar compounds, such as ethoxyquin derivatives, have been studied for their antioxidant properties, which could be relevant in preventing oxidative stress in biological systems (Taimr, 1994).
Nicotinic Receptor Interactions : Quinoline derivatives have been synthesized and tested for their affinity for central nicotinic receptors, indicating potential neurological or cognitive applications (Guandalini et al., 2007).
Biological Zinc Detection : Quinoline-derivatized fluoresceins have been developed for selective and reversible biological Zn(II) detection, which could have implications in cellular biology and biochemistry (McQuade & Lippard, 2010).
Properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-quinolin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)27-12-11-26-19-9-6-16(14-23-19)20(25)24-17-7-8-18-15(13-17)5-4-10-22-18/h4-10,13-14H,11-12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYLVEFBYOBZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)

![2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B2798171.png)
![4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B2798172.png)
![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2798176.png)


![3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2798179.png)
![N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide](/img/structure/B2798180.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)
![2-[butyl(methyl)amino]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798186.png)
![2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2798187.png)
![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)

